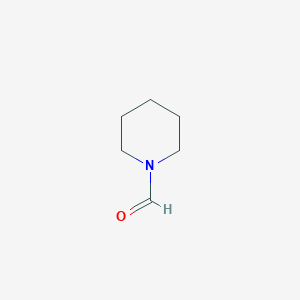

N-Formylpiperidine

Overview

Description

N-Formylpiperidine: is an organic compound with the chemical formula C₆H₁₁NO . It is the amide of formic acid and piperidine. This compound is known for its use as a polar aprotic solvent, which means it can dissolve a wide range of substances without participating in chemical reactions itself. It has better hydrocarbon solubility compared to other amide solvents such as dimethylformamide .

Mechanism of Action

Target of Action

N-Formylpiperidine primarily targets Alcohol dehydrogenase 1C . Alcohol dehydrogenase 1C is an enzyme that plays a crucial role in the metabolism of alcohols in the body.

Mode of Action

It is known to interact with its target, alcohol dehydrogenase 1c

Biochemical Pathways

It is known that piperidine derivatives, which include this compound, can regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb .

Result of Action

It is known that this compound can be used as a polar aprotic solvent, with better hydrocarbon solubility than other amide solvents such as dimethylformamide (dmf) . It has also been used to transfer the formyl group to a Grignard reagent .

Biochemical Analysis

Biochemical Properties

N-Formylpiperidine has been used to transfer the formyl group to a Grignard reagent . In some formylation reactions of alkyllithium compounds, this compound gives higher yields than DMF

Cellular Effects

Related compounds such as piperidine have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Molecular Mechanism

It is known to interact with Grignard reagents in formylation reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Formylpiperidine can be synthesized through the formylation of piperidine. One common method involves the reaction of piperidine with formic acid in the presence of a catalyst such as sulfuric acid . The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar formylation reactions but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The separation and purification of this compound from the reaction mixture are achieved through techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: N-Formylpiperidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form the corresponding amine.

Substitution: It can participate in substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Substitution: Reagents such as Grignard reagents or organolithium compounds can be used under controlled conditions

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives

Scientific Research Applications

N-Formylpiperidine has a wide range of applications in scientific research:

Chemistry: It is used as a solvent in organic synthesis and as a reagent in formylation reactions.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Dimethylformamide (DMF): Another polar aprotic solvent but with different solubility properties.

N-Methylpyrrolidone (NMP): Similar solvent properties but different chemical structure.

Piperidine: The parent compound of N-Formylpiperidine, used in various chemical syntheses

Uniqueness: this compound is unique in its ability to provide higher yields in formylation reactions compared to other solvents like dimethylformamide. Its specific structure allows it to act as an efficient formylating agent in various chemical reactions .

Biological Activity

N-Formylpiperidine is a derivative of piperidine, a six-membered saturated ring containing one nitrogen atom. This compound has garnered interest in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by the presence of a formyl group attached to the nitrogen atom of the piperidine ring. This modification can influence its biological properties, including solubility, permeability, and interaction with biological targets.

| Property | Value |

|---|---|

| Human Intestinal Absorption | +0.9579 |

| Blood Brain Barrier | +0.9894 |

| Caco-2 Permeability | +0.7338 |

| P-glycoprotein Substrate | Non-substrate |

| CYP450 2D6 Substrate | Non-substrate |

| Ames Test | Non-AMES toxic |

This compound exhibits various biological activities through several mechanisms:

- Anti-inflammatory Activity : Similar to other piperidine derivatives, this compound may inhibit nitric oxide (NO) production and modulate inflammatory pathways. Research indicates that piperidine derivatives can interfere with the signaling pathways that activate inflammatory cells, potentially reducing inflammation in various conditions .

- Antimicrobial Properties : Piperidine derivatives have been explored for their antimicrobial effects. This compound may exhibit activity against specific bacterial strains, contributing to its utility in treating infections .

- Cytotoxic Effects : Some studies suggest that this compound could possess cytotoxic properties against certain cancer cell lines, similar to other piperidine derivatives like evodiamine . This effect is likely mediated through apoptosis induction and cell cycle arrest.

Pharmacological Activities

The pharmacological profile of this compound includes:

- Antidiabetic Effects : Research indicates that piperidine derivatives may have potential as antidiabetic agents by influencing glucose metabolism and insulin sensitivity .

- Anticoagulant Activity : Some derivatives show promise as anticoagulants by inhibiting factors involved in the coagulation cascade .

Study on Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound derivatives showed significant inhibition against Escherichia coli and Staphylococcus aureus. The study utilized disk diffusion methods to assess the efficacy of various concentrations, revealing a dose-dependent response.

Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated a notable reduction in cell viability at concentrations above 50 µM, suggesting potential for further development as an anticancer agent.

Properties

IUPAC Name |

piperidine-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-6-7-4-2-1-3-5-7/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWLNYSYJNLUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8043941 | |

| Record name | N-Formylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Piperidinecarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2591-86-8 | |

| Record name | 1-Piperidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2591-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002591868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formylpiperidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04113 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Formylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Formylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Formylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-N-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-FORMYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIQ29H6CZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Piperidinecarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-30.8 °C | |

| Record name | 1-Piperidinecarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.